Acetyl butyrate

Description

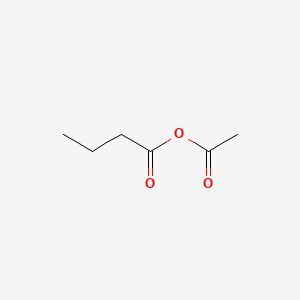

Structure

3D Structure

Properties

IUPAC Name |

acetyl butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-4-6(8)9-5(2)7/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQHHUQLZPXYAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69669-43-8 |

Source

|

| Record name | Butanoic acid, mixed esters with acetic acid, Et alc., formic acid and propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069669438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, mixed esters with acetic acid, Et alc., formic acid and propionic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

An In-depth Technical Guide to Cellulose Acetate Butyrate in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cellulose (B213188) Acetate (B1210297) Butyrate (B1204436) (CAB), a versatile polymer with significant applications in the pharmaceutical industry, particularly in the realm of controlled drug delivery. This document will detail its physicochemical properties, its role as an excipient in various drug formulations, and the experimental methodologies for its application.

Introduction to Cellulose Acetate Butyrate

Cellulose Acetate Butyrate (CAB) is a mixed ester of cellulose, a naturally occurring polymer. It is synthesized by treating cellulose with acetic and butyric anhydrides. The properties of CAB can be tailored by varying the degree of substitution of the acetyl and butyryl groups, as well as the number of free hydroxyl groups. This versatility makes it a valuable material for a wide range of applications, from coatings and inks to biomedical devices.

In the pharmaceutical field, CAB is prized for its biocompatibility, low toxicity, and ability to form robust, flexible films with tunable permeability. These characteristics make it an excellent candidate for developing sophisticated drug delivery systems.

Physicochemical Properties and Identification

The key identifiers and properties of Cellulose Acetate Butyrate are summarized in the table below. It is important to note that as a polymer, its molecular weight is not a single value but a distribution.

| Property | Value | Reference |

| CAS Number | 9004-36-8 | |

| Molecular Formula | Varies based on the degree of substitution of acetyl and butyryl groups. | |

| Appearance | Colorless to pale yellow solid, often in powder or granular form. | |

| Solubility | Insoluble in water. Soluble in a range of organic solvents including acetone (B3395972), ethyl acetate, and methylene (B1212753) chloride. |

Applications in Drug Development

The primary application of Cellulose Acetate Butyrate in drug development is as an excipient in controlled-release formulations. Its hydrophobic nature and film-forming capabilities are leveraged to modulate the release of active pharmaceutical ingredients (APIs).

Osmotic Drug Delivery Systems

CAB is a key component in the fabrication of osmotic pump tablets. In these systems, a semipermeable membrane made of CAB encases a core containing the drug and an osmotic agent. When the tablet is ingested, water from the gastrointestinal tract is drawn across the membrane by osmosis, creating internal pressure that forces the drug out through a precisely drilled orifice at a controlled, zero-order rate.

Microencapsulation

CAB is used to create microparticles and microcapsules for sustained drug release.[1] The polymer forms a matrix that entraps the drug, and its release is governed by diffusion through the polymer matrix and/or erosion of the matrix over time. This technology is particularly useful for protecting sensitive drugs from degradation and for reducing dosing frequency.

Ocular Inserts

The film-forming properties of CAB are utilized in the development of ocular inserts for the controlled release of ophthalmic drugs.[2] These inserts can be placed in the eye to provide a sustained release of medication over an extended period, improving patient compliance and therapeutic efficacy compared to conventional eye drops.

Experimental Protocols

This section details common experimental methodologies for the preparation and characterization of Cellulose Acetate Butyrate-based drug delivery systems.

Preparation of CAB Microparticles by Solvent Evaporation

This protocol describes the oil-in-water (o/w) solvent evaporation method for preparing drug-loaded CAB microparticles.[3]

Materials:

-

Cellulose Acetate Butyrate (CAB)

-

Active Pharmaceutical Ingredient (API)

-

Dichloromethane (B109758) (or other suitable organic solvent)

-

Polyvinyl alcohol (PVA) solution (as an emulsifier)

-

Deionized water

Procedure:

-

Dissolve a specific amount of CAB and the API in dichloromethane to form the organic phase.

-

Prepare an aqueous solution of PVA.

-

Add the organic phase to the aqueous PVA solution while stirring at a controlled speed to form an o/w emulsion.

-

Continue stirring to allow the dichloromethane to evaporate.

-

Once the solvent has fully evaporated, the solid microparticles are collected by filtration or centrifugation.

-

Wash the microparticles with deionized water to remove any residual PVA.

-

Dry the microparticles, for example, by lyophilization or in a desiccator.

Formulation of CAB-Coated Osmotic Pump Tablets

This protocol outlines the basic steps for preparing a CAB-coated osmotic pump tablet.

Materials:

-

Active Pharmaceutical Ingredient (API)

-

Osmotic agent (e.g., sodium chloride, potassium chloride)

-

Binder (e.g., povidone)

-

Lubricant (e.g., magnesium stearate)

-

Cellulose Acetate Butyrate (CAB)

-

Plasticizer (e.g., triethyl citrate)

-

Acetone (as a solvent)

Procedure:

-

Core Tablet Formulation:

-

Mix the API, osmotic agent, and binder.

-

Granulate the mixture with a suitable solvent and then dry the granules.

-

Blend the dried granules with a lubricant and compress them into core tablets.

-

-

Coating Solution Preparation:

-

Dissolve CAB and a plasticizer in acetone to form the coating solution.

-

-

Coating Process:

-

Place the core tablets in a coating pan.

-

Spray the coating solution onto the rotating tablets until the desired coating thickness is achieved.

-

Dry the coated tablets to remove the solvent.

-

-

Drilling:

-

Create a small orifice in the coating of each tablet using a laser or a mechanical drill.

-

Characterization of CAB Films for Drug Delivery

The properties of CAB films are crucial for their performance in controlled drug release. The following are key characterization techniques.

| Parameter | Method | Description |

| Film Thickness | Micrometer screw gauge or scanning electron microscopy (SEM) | To ensure uniformity of the coating. |

| Mechanical Properties | Tensile testing | To determine the tensile strength and elongation at break, which are important for the integrity of the coating. |

| Water Vapor Transmission Rate | ASTM E96 / E96M | To assess the permeability of the film to water, which influences the rate of drug release in osmotic systems. |

| Drug Release Profile | USP dissolution apparatus (e.g., paddle or basket method) | To measure the rate and extent of drug release from the formulation over time in a simulated physiological fluid. |

Mechanism of Action in Drug Delivery

Cellulose Acetate Butyrate itself is a pharmacologically inert excipient and does not directly participate in biological signaling pathways. Its "mechanism of action" in drug delivery is purely physicochemical. The following diagram illustrates the working principle of a CAB-based elementary osmotic pump.

Caption: Mechanism of a Cellulose Acetate Butyrate-based osmotic pump tablet for controlled drug delivery.

Conclusion

Cellulose Acetate Butyrate is a highly versatile and valuable polymer for the development of advanced drug delivery systems. Its tunable properties allow for the precise control of drug release kinetics, leading to improved therapeutic outcomes and patient compliance. The experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals to explore the full potential of CAB in creating innovative pharmaceutical formulations. While CAB does not have a direct pharmacological effect, its role as a key enabler of controlled-release technologies makes it an indispensable tool in modern medicine.

References

An In-depth Technical Guide to the Synthesis of Acetic Butyric Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of acetic butyric anhydride (B1165640), a mixed anhydride. While direct, detailed protocols for the synthesis of acetic butyric anhydride from butyric anhydride are not extensively documented as a standalone procedure, its formation is a key aspect of anhydride exchange reactions. This document outlines the core principles, reaction mechanisms, and a proposed experimental protocol based on established chemical processes.

Introduction and Nomenclature

The term "acetyl butyrate" is not a standard chemical name. It is presumed to refer to acetic butyric anhydride (or butanoic ethanoic anhydride), a mixed anhydride derived from acetic acid and butyric acid. Mixed anhydrides are important reagents in organic synthesis, often used in acylation reactions where they can selectively transfer one of the acyl groups.

Acetic butyric anhydride is a key intermediate in the industrial production of butyric anhydride through the reaction of butyric acid with acetic anhydride.[1][2][3] Understanding its formation is crucial for controlling such processes. The reaction is reversible, leading to an equilibrium mixture of the two symmetric anhydrides (acetic and butyric) and the mixed anhydride.

Reaction Mechanism and Signaling Pathway

The synthesis of acetic butyric anhydride from butyric anhydride involves an anhydride exchange reaction. This is an equilibrium process where acyl groups are exchanged between anhydride molecules. The primary reaction when mixing butyric anhydride and acetic anhydride is:

Butyric Anhydride + Acetic Anhydride ⇌ 2 Acetic Butyric Anhydride

This equilibrium can also be approached from the reaction of a carboxylic acid with an anhydride. For instance, the reaction between butyric acid and acetic anhydride proceeds via the formation of acetic butyric anhydride:[2][3]

-

Butyric Acid + Acetic Anhydride ⇌ Acetic Butyric Anhydride + Acetic Acid

-

Acetic Butyric Anhydride + Butyric Acid ⇌ Butyric Anhydride + Acetic Acid

The overall reversible reaction is:

2 Butyric Acid + Acetic Anhydride ⇌ Butyric Anhydride + 2 Acetic Acid

The formation of the mixed anhydride is the initial, rapid step.[3] Due to the equilibrium, isolating pure acetic butyric anhydride from this mixture is challenging and typically requires specialized techniques like reactive distillation to continuously remove one of the components to shift the equilibrium.[1][4]

References

An In-depth Technical Guide to Acetyl Butyrate: IUPAC Nomenclature, Properties, and Biological Relevance

This technical guide provides a comprehensive overview of acetyl butyrate (B1204436), including its formal nomenclature, physicochemical properties, and, most importantly, the biological activities of its closely related and highly significant counterpart, butyrate. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties of acetyl butyrate and the profound biological impact of butyrate as a key signaling molecule.

Chemical Identity: IUPAC Name and Synonyms

The compound commonly referred to as this compound is systematically named acetyl butanoate according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] It is a mixed anhydride (B1165640) derived from acetic acid and butyric acid.

Synonyms:

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of acetyl butanoate. These values are computationally derived and provide an estimate of the compound's characteristics.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | PubChem[1] |

| Molecular Weight | 130.14 g/mol | PubChem[1] |

| IUPAC Name | acetyl butanoate | PubChem[1] |

| CAS Number | 69669-43-8 | PubChem[1] |

| Topological Polar Surface Area | 43.4 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Experimental Protocols: Synthesis of Acetyl Butanoate

Acetyl butanoate, as a mixed anhydride, can be synthesized through several established methods in organic chemistry. Below is a representative protocol for the synthesis of a mixed anhydride from a carboxylic acid and an acid chloride.

Objective: To synthesize acetyl butanoate.

Reaction: Butyryl chloride + Sodium acetate (B1210297) → Acetyl butanoate + Sodium chloride

Materials:

-

Butyryl chloride

-

Anhydrous sodium acetate

-

Anhydrous diethyl ether (as solvent)

-

Stirring apparatus

-

Reaction flask with a reflux condenser and a drying tube

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a dry reaction flask, suspend anhydrous sodium acetate in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath with continuous stirring.

-

Slowly add an equimolar amount of butyryl chloride to the cooled suspension dropwise. The reaction is exothermic.

-

After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-3 hours to ensure the reaction goes to completion.

-

After reflux, cool the reaction mixture to room temperature.

-

The solid precipitate (sodium chloride) is removed by filtration.

-

The filtrate, containing the desired acetyl butanoate in diethyl ether, is then concentrated under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude acetyl butanoate can be purified by fractional distillation under reduced pressure.

Safety Precautions: Butyryl chloride is corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat). All glassware should be thoroughly dried to prevent hydrolysis of the acid chloride and the resulting anhydride.

Biological Significance: Butyrate as a Histone Deacetylase (HDAC) Inhibitor

While acetyl butanoate is primarily a chemical reagent, the closely related short-chain fatty acid, butyrate, is a molecule of immense interest in biology and drug development. Butyrate is a product of microbial fermentation of dietary fiber in the colon and is a potent inhibitor of histone deacetylases (HDACs).[2][3] This inhibitory activity has profound effects on gene expression and cellular processes.

The signaling pathway of butyrate as an HDAC inhibitor is a critical mechanism underlying its anti-inflammatory and anti-cancer properties.[2][4] Butyrate's inhibition of HDACs leads to the hyperacetylation of histones, which relaxes chromatin structure and allows for the transcription of genes that can, for example, induce cell cycle arrest or apoptosis in cancer cells.[4]

Caption: Butyrate's inhibition of HDAC and its downstream effects.

This diagram illustrates how butyrate enters the cell and inhibits HDAC activity. This inhibition leads to an accumulation of acetylated histones (hyperacetylation), which in turn results in a more relaxed chromatin structure. This open chromatin state facilitates the transcription of specific genes, such as the cell cycle inhibitor p21, ultimately leading to cell cycle arrest.[4] This mechanism is a key area of research for the development of new cancer therapies.

References

A Technical Guide to the Solubility of Acetyl Butyrate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl butyrate (B1204436), also known as acetic butyric anhydride (B1165640), is a mixed anhydride of acetic acid and butyric acid. It is a reactive chemical intermediate used in various organic syntheses. A thorough understanding of its solubility in common organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of acetyl butyrate, addresses a common point of confusion with a related polymer, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

A critical distinction must be made between this compound (a small molecule, CAS 69669-43-8) and cellulose (B213188) acetate (B1210297) butyrate (CAB), a thermoplastic polymer. Much of the readily available literature discusses the solubility of CAB, a polymer whose solubility characteristics are highly dependent on the degree of esterification and the ratio of acetate to butyrate groups. This guide focuses on the small molecule, this compound.

Solubility of this compound

Publicly available quantitative data on the solubility of this compound in common organic solvents is scarce. The information available is primarily qualitative. This compound is generally described as being soluble in a range of organic solvents. However, it is also reported to be sensitive to hydrolysis, reacting with protic solvents such as water and alcohols to decompose into acetic acid and butyric acid. This reactivity is a critical consideration when selecting a solvent system.

Qualitative Solubility Data for this compound

| Solvent Class | Solvent | Qualitative Solubility | Notes |

| Ethers | Diethyl Ether | Soluble[1] | Generally a good solvent for anhydrides. |

| Alcohols | Methanol, Ethanol | Soluble with decomposition[1] | Reacts with alcohols to form esters. |

| Water | Water | Soluble with decomposition (hydrolysis)[1] | Hydrolyzes to form acetic acid and butyric acid. |

| Aprotic Solvents | General | Generally soluble | Includes ketones, esters, and chlorinated solvents. |

Note: Due to the lack of specific quantitative data, experimental determination of solubility in the solvent of interest is highly recommended for any application requiring precise concentrations.

Comparative Qualitative Solubility of Cellulose Acetate Butyrate (CAB)

For informational purposes and to avoid confusion, the following table summarizes the general solubility of Cellulose Acetate Butyrate (CAB), a polymer often mistaken for this compound. The solubility of CAB is dependent on its specific grade, particularly the butyryl content and molecular weight.

| Solvent Class | Solvent | General Solubility of CAB |

| Alcohols | Methanol, Ethanol, Isopropanol, n-Propanol | Soluble, especially for grades with high hydroxyl content[2][3][4]. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Generally soluble[5][6]. |

| Esters | Ethyl Acetate, Butyl Acetate | Generally soluble. Ethyl acetate is noted as a particularly good solvent for some grades[3]. |

| Chlorinated Solvents | Methylene Chloride, Chloroform | Soluble. Often used in mixtures with other solvents[6][7]. |

| Hydrocarbons | Toluene, Xylene | Limited solubility; often used as diluents in solvent blends. |

| Water | Water | Practically insoluble[6]. |

Experimental Protocol for Determining Solubility

Given the absence of published quantitative data, the following experimental protocol, based on the gravimetric shake-flask method, is recommended for determining the solubility of this compound in a desired organic solvent. This method is reliable for determining the equilibrium solubility of a liquid solute.

Shake-Flask Gravimetric Method

Objective: To determine the solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound

-

Selected organic solvent (anhydrous grade recommended)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Calibrated pipettes or syringes

-

Drying oven

-

Desiccator

Methodology:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. A distinct separate phase of this compound should be visible to ensure a supersaturated system.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours. This allows for the separation of the undissolved this compound phase from the saturated solvent phase.

-

-

Sampling of Saturated Solution:

-

Carefully withdraw a known volume (e.g., 5 mL) of the clear, supernatant (top layer) saturated solution using a pre-weighed, temperature-equilibrated pipette or syringe. It is critical to avoid disturbing the bottom layer of undissolved this compound.

-

-

Gravimetric Analysis:

-

Transfer the aliquot of the saturated solution to a pre-weighed, dry evaporating dish.

-

Weigh the dish with the solution to determine the total mass of the saturated solution aliquot.

-

Carefully evaporate the solvent in a fume hood, preferably under a gentle stream of dry nitrogen or argon to minimize exposure to atmospheric moisture. The evaporation temperature should be kept low to avoid any potential degradation of the this compound.

-

Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature.

-

Weigh the dish containing the this compound residue. The difference between this mass and the initial mass of the empty dish gives the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

The mass of the solvent in the aliquot is the total mass of the aliquot minus the mass of the this compound residue.

-

Solubility can be expressed in various units, such as:

-

g/100 g of solvent = (mass of residue / mass of solvent) x 100

-

g/100 mL of solvent: Requires the density of the solvent at the experimental temperature.

-

-

The following diagram illustrates the logical workflow for this experimental protocol.

Caption: Workflow for determining solubility via the shake-flask method.

Conclusion

While this compound is qualitatively understood to be soluble in many common organic solvents, there is a notable lack of specific, quantitative solubility data in the public domain. Its reactivity with protic solvents like alcohols and water is a significant factor in solvent selection. For applications in research, drug development, and chemical synthesis that require precise knowledge of solubility, it is imperative to perform experimental determinations. The provided shake-flask gravimetric method offers a reliable and straightforward approach for generating this critical data. Researchers should exercise caution and distinguish between the small molecule this compound and the polymer cellulose acetate butyrate to ensure the correct interpretation of solubility information.

References

- 1. Butyric anhydride | C8H14O3 | CID 7798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Carboxymethyl Cellulose Acetate Butyrate: A Review of the Preparations, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Cellulose Acetate Butyrate | 9004-36-8 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Research Applications of Butyrate

Acknowledgment of Topic and Important Clarification

Initial Topic: Potential research applications of acetyl butyrate (B1204436).

Clarification: Upon a comprehensive review of scientific literature, it has been determined that there is limited to no available research data on the biological applications of acetyl butyrate (acetyl butanoate or acetic butyric anhydride) in the fields of pharmacology, cell biology, or drug development. This compound is primarily documented as a chemical reagent.

Conversely, the similarly named short-chain fatty acid, butyrate , is the subject of extensive and ongoing research with significant potential in these areas. Given the context of the core requirements for this guide—focusing on signaling pathways, experimental protocols, and data relevant to researchers and drug development professionals—it is highly probable that the intended topic of interest is butyrate .

Therefore, this technical guide will proceed to provide an in-depth overview of the potential research applications of butyrate .

Audience: Researchers, scientists, and drug development professionals.

Introduction to Butyrate

Butyrate is a four-carbon short-chain fatty acid (SCFA) produced in the colon by the microbial fermentation of dietary fibers.[1][2] It serves as the primary energy source for colonocytes and has emerged as a critical signaling molecule with pleiotropic effects on cellular function, influencing processes from gene expression to inflammation and apoptosis.[1][2][3][4][5] Its multifaceted activities have positioned it as a molecule of significant interest for therapeutic applications in a range of diseases, including cancer, inflammatory bowel disease, and metabolic disorders.[2][5]

Core Mechanisms of Action

Butyrate exerts its biological effects through two primary mechanisms:

-

Histone Deacetylase (HDAC) Inhibition: Butyrate is a potent inhibitor of histone deacetylases, enzymes that remove acetyl groups from histones.[1][6] This inhibition leads to hyperacetylation of histones, resulting in a more relaxed chromatin structure that allows for the transcription of various genes involved in cell cycle arrest, apoptosis, and differentiation.[1][6]

-

G-Protein-Coupled Receptor (GPCR) Activation: Butyrate acts as a ligand for several G-protein-coupled receptors, including GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A.[1][6] Activation of these receptors on intestinal epithelial and immune cells triggers various downstream signaling cascades that modulate inflammatory responses and gut homeostasis.[1][6]

Key Research Applications and Signaling Pathways

Oncology

In the context of cancer, particularly colorectal cancer, butyrate has demonstrated significant anti-neoplastic properties. It can induce apoptosis, inhibit cell proliferation, and promote differentiation in cancer cell lines.[5]

Signaling Pathways:

-

Apoptosis Induction: Butyrate can induce apoptosis by upregulating the expression of cell cycle inhibitors like p21 and by modulating the PI3K/Akt and MAPK signaling pathways.[7]

-

Wnt/β-catenin Pathway Inhibition: In some cancer cells, butyrate can inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer, leading to reduced cell proliferation.[8]

-

NF-κB Inhibition: By inhibiting the activation of the transcription factor NF-κB, butyrate can suppress the expression of pro-inflammatory and anti-apoptotic genes in cancer cells.[9]

Caption: Butyrate's signaling in cancer cells.

Inflammatory and Autoimmune Diseases

Butyrate exhibits potent anti-inflammatory properties, making it a therapeutic candidate for inflammatory bowel disease (IBD) and other inflammatory conditions.[5] It strengthens the gut barrier, modulates immune cell function, and reduces the production of pro-inflammatory cytokines.

Signaling Pathways:

-

NF-κB Inhibition: A primary anti-inflammatory mechanism of butyrate is the inhibition of NF-κB activation in intestinal epithelial and immune cells.[9]

-

Treg Cell Differentiation: Butyrate promotes the differentiation of regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance.[10]

-

Inflammasome Modulation: Through GPR109A, butyrate can regulate the NLRP3 inflammasome, leading to the production of the anti-inflammatory cytokine IL-18.

Caption: Butyrate's anti-inflammatory signaling pathways.

Quantitative Data Summary

| Cell Line/Model | Butyrate Concentration | Observed Effect | Reference |

| HCT116 (colon cancer) | 1.14 mM (24h IC50) | Inhibition of cell proliferation | [11] |

| HT-29 (colon cancer) | 2.42 mM (48h IC50) | Inhibition of cell proliferation | [11] |

| Caco-2 (colon cancer) | 2.15 mM (72h IC50) | Inhibition of cell proliferation | [11] |

| Mouse model of colitis | 100 mg/kg/day (oral) | Decreased colitis scores and body weight loss | [10] |

| Human islets | 1 mM | Increased cell viability | [12] |

| MIN6 β-cell line | 1 mM | Increased cell viability by 29.6% | [12] |

| Human osteoclasts (in vitro) | 0.1 mM - 1 mM | Significant reduction in osteoclast formation (54-89%) | [6] |

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of butyrate on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Seed cells (e.g., HCT116, HT-29) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of sodium butyrate (e.g., 0, 0.5, 1, 2, 4, 8 mM) for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caption: Workflow for assessing cell proliferation with butyrate.

Western Blot Analysis for Signaling Proteins

Objective: To investigate the effect of butyrate on the expression and phosphorylation of key signaling proteins (e.g., p-ERK1/2, c-Myc, p21).

Methodology:

-

Cell Lysis: Treat cells with butyrate as described above. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-c-Myc, anti-p21, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Future Directions and Drug Development Potential

The diverse biological activities of butyrate present numerous opportunities for drug development. However, its short half-life and unpleasant odor and taste are challenges for its direct clinical use.[13]

Potential research and development avenues include:

-

Prodrugs and Delivery Systems: Designing prodrugs of butyrate (e.g., tributyrin, pivaloyloxymethyl butyrate) or developing targeted delivery systems to enhance its bioavailability and colonic delivery.[13]

-

Combination Therapies: Investigating the synergistic effects of butyrate with existing chemotherapeutic agents or immunotherapies to improve treatment efficacy.

-

Butyrate-Producing Probiotics: Developing and testing probiotic formulations containing butyrate-producing bacterial strains to increase endogenous butyrate production in the gut.

-

Small Molecule Mimetics: Identifying and developing small molecules that mimic the HDAC inhibitory or GPCR agonistic effects of butyrate with improved pharmacokinetic properties.

Conclusion

Butyrate is a key microbial metabolite with a remarkable range of biological activities that are highly relevant to human health and disease. Its role as an epigenetic modulator and signaling molecule provides a strong rationale for its investigation as a therapeutic agent in oncology, inflammatory diseases, and metabolic disorders. Further research focusing on overcoming its pharmacokinetic limitations will be crucial in translating the therapeutic potential of butyrate into clinical applications.

References

- 1. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. health.clevelandclinic.org [health.clevelandclinic.org]

- 3. Butyrate | C4H7O2- | CID 104775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Potential beneficial effects of butyrate in intestinal and extraintestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetin butyrate | C9H16O6 | CID 129820782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Acetyl butanoate | C12H20O6 | CID 158991528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | C6H10O3 | CID 3085412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. scent.vn [scent.vn]

- 12. Separation and Identification of Resveratrol Butyrate Ester Complexes and Their Bioactivity in HepG2 Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oncotarget.com [oncotarget.com]

Acetyl Butyrate vs. Sodium Butyrate in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyrate (B1204436), a short-chain fatty acid (SCFA) produced by the gut microbiota, is a critical signaling molecule with pleiotropic effects on host physiology. Its most commonly studied form, sodium butyrate, has demonstrated significant potential in modulating cellular processes, including gene expression, cell proliferation, and inflammation. This technical guide provides an in-depth comparison of the biological effects of sodium butyrate and its derivatives, with a focus on their underlying mechanisms of action. While "acetyl butyrate" is not a standard nomenclature for a single, well-defined compound in biological research, this guide will address various butyrate esters and derivatives that may be of interest for comparative analysis. The document summarizes quantitative data, details experimental protocols for key assays, and provides visual representations of relevant signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to Butyrate and its Derivatives

Butyrate is a four-carbon SCFA produced in the colon through the bacterial fermentation of dietary fibers.[1] It serves as the primary energy source for colonocytes and plays a crucial role in maintaining gut homeostasis.[2] Beyond the gut, butyrate exerts systemic effects, influencing immune function, metabolism, and even brain health.[2][3] The biological activities of butyrate are primarily attributed to its ability to inhibit histone deacetylases (HDACs), a class of enzymes that play a central role in the epigenetic regulation of gene expression.[4][5]

Sodium Butyrate: As the sodium salt of butyric acid, sodium butyrate is the most extensively studied form of butyrate in biological research.[2] Its water solubility and stability make it a convenient compound for in vitro and in vivo studies.

Butyrate Derivatives: Various derivatives of butyric acid have been synthesized to improve its palatability, stability, and bioavailability.[6][7] These include esters like tributyrin (B1683025) (a triglyceride containing three butyrate molecules) and other chemically modified forms.[7] These derivatives are designed to deliver butyrate to the lower gastrointestinal tract more efficiently.[7] The term "this compound" is not commonly used; however, it could conceptually refer to an ester of butyric acid, where the butyrate molecule is linked to another molecule via an ester bond. For the purpose of this guide, we will consider the broader class of butyrate esters and derivatives in comparison to sodium butyrate.

Comparative Biological Effects and Mechanisms of Action

The primary mechanism through which butyrate and its derivatives exert their biological effects is the inhibition of HDACs.[4] This leads to the hyperacetylation of histones, altering chromatin structure and modulating the expression of numerous genes involved in cell cycle regulation, apoptosis, and inflammation.[4][5]

Histone Deacetylase (HDAC) Inhibition

Sodium butyrate is a potent, non-competitive inhibitor of class I and IIa HDACs.[8][9] This inhibition leads to the accumulation of acetylated histones, which relaxes the chromatin structure and allows for the transcription of genes that are often silenced in disease states like cancer.[4]

| Compound | Target HDACs | IC50 Value | Reference |

| Sodium Butyrate | Class I and IIa | ~0.80 mM (general) | [8] |

Note: IC50 values can vary depending on the specific HDAC isoform and the assay conditions.

Anti-inflammatory Effects

Both sodium butyrate and its derivatives have demonstrated significant anti-inflammatory properties.[10][11] A key mechanism is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[10] Butyrate can also modulate the production of inflammatory cytokines.[12][13]

| Compound | Model System | Effect on Inflammatory Markers | Reference |

| Sodium Butyrate | Murine colitis model | Attenuated colitis by blocking NF-κB signaling | [10] |

| Butyric Acid & Sodium Butyrate | Porcine Alveolar Macrophages | Reduced TNF-α production | [11] |

Intestinal Barrier Function

Butyrate is crucial for maintaining the integrity of the intestinal epithelial barrier.[14] It can enhance the expression of tight junction proteins, which regulate paracellular permeability.

| Compound | Model System | Effect on Barrier Function | Reference |

| Sodium Butyrate | Human colonic biopsies | Alleviated induced transcellular hyperpermeability in IBS patients | |

| Sodium Butyrate | Caco-2 cell monolayer | Regulated assembly of tight junction proteins |

Anti-cancer Activity

Butyrate and its derivatives have been shown to inhibit the proliferation of cancer cells and induce apoptosis.[3][15] This is largely due to their HDAC inhibitory activity, which can lead to the expression of tumor suppressor genes.[13]

| Compound | Cell Line | Effect | Reference |

| Sodium Butyrate | Colorectal cancer cells | Stopped growth and caused cancer cell death | [3] |

| Butyrate Derivatives | Various cancer cell lines | Inhibit cancer cell proliferation and promote differentiation | [6] |

Experimental Protocols

HDAC Inhibitory Activity Assay

Objective: To determine the inhibitory effect of a compound on HDAC activity.

Methodology:

-

HeLa cell nuclear extracts (or a purified HDAC enzyme) are incubated with the test compound (e.g., sodium butyrate) at various concentrations in a 96-well plate.

-

A fluorometric HDAC substrate, which contains an acetylated lysine (B10760008) side chain, is added to the wells.

-

The plate is incubated at 37°C for a defined period (e.g., 30 minutes) to allow for the deacetylation reaction.

-

A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

-

The fluorescence is measured using a microplate reader. The intensity of the fluorescence is inversely proportional to the HDAC inhibitory activity of the compound.

-

A known HDAC inhibitor, such as Trichostatin A (TSA), is used as a positive control.[16]

Cell Viability (MTT) Assay

Objective: To assess the effect of a compound on the viability and proliferation of cells.

Methodology:

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound for a specified period (e.g., 44 hours).

-

After treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours.

-

During this incubation, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.[16]

Intestinal Permeability Assay (Ussing Chamber)

Objective: To measure the effect of a compound on the permeability of intestinal tissue.

Methodology:

-

Colonic mucosal biopsies are obtained from subjects (e.g., via colonoscopy).

-

The biopsies are mounted in Ussing chambers, which separate the mucosal and serosal sides of the tissue.

-

The tissue is bathed in an appropriate physiological buffer.

-

A fluorescent marker of a specific size (e.g., FITC-dextran for paracellular permeability or horseradish peroxidase for transcellular permeability) is added to the mucosal side.

-

Samples are taken from the serosal side at regular intervals to measure the amount of the fluorescent marker that has crossed the epithelial barrier.

-

The permeability is calculated based on the flux of the marker across the tissue.[17]

Signaling Pathways and Visualizations

Butyrate's Inhibition of HDAC and its Downstream Effects

Sodium butyrate enters the cell and inhibits the activity of histone deacetylases (HDACs). This leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure. This open chromatin state allows for the transcription of target genes, such as the cell cycle inhibitor p21, which can lead to cell cycle arrest and apoptosis in cancer cells.

Caption: Butyrate-mediated HDAC inhibition and downstream effects.

Butyrate's Anti-inflammatory Action via NF-κB Inhibition

Inflammatory stimuli can activate the NF-κB signaling pathway, leading to the transcription of pro-inflammatory genes. Sodium butyrate can inhibit this pathway, thereby reducing the inflammatory response.

Caption: Butyrate's inhibition of the NF-κB signaling pathway.

Experimental Workflow for Evaluating Butyrate's Effects on Intestinal Permeability

This workflow outlines the key steps in assessing the impact of butyrate on intestinal barrier function using an ex vivo model.

Caption: Workflow for intestinal permeability assay.

Conclusion

Sodium butyrate and its derivatives are promising therapeutic agents with a wide range of biological activities. Their primary mechanism of action, the inhibition of HDACs, underpins their potent anti-inflammatory, anti-cancer, and gut barrier-protective effects. While "this compound" is not a standard term, the exploration of various butyrate esters and derivatives continues to be an active area of research aimed at optimizing the therapeutic delivery and efficacy of this remarkable short-chain fatty acid. This guide provides a foundational understanding of the comparative biology of these compounds, offering valuable insights for researchers and professionals in the field of drug development. Further research into the specific pharmacokinetic and pharmacodynamic properties of different butyrate derivatives is warranted to fully harness their therapeutic potential.

References

- 1. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wbcil.com [wbcil.com]

- 3. health.clevelandclinic.org [health.clevelandclinic.org]

- 4. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Butyric Acid Derivatives: Paving the Path for New Health Discoveries | Extrapolate [extrapolate.com]

- 7. Butyrate to combat obesity and obesity‐associated metabolic disorders: Current status and future implications for therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]

- 8. axonmedchem.com [axonmedchem.com]

- 9. Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells 1 - ProQuest [proquest.com]

- 10. Sodium butyrate inhibits the NF-kappa B signaling pathway and histone deacetylation, and attenuates experimental colitis in an IL-10 independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Sodium butyrate enhances intestinal integrity, inhibits mast cell activation, inflammatory mediator production and JNK signaling pathway in weaned pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Potential beneficial effects of butyrate in intestinal and extraintestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Acute effects of butyrate on intestinal permeability in patients with irritable bowel syndrome assessed by a novel colonoscopy research model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrolysis of Acetyl Butyrate to Butyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis techniques relevant to the hydrolysis of acetyl butyrate (B1204436) into butyric acid and acetic acid. This reaction is of significant interest in various fields, including organic synthesis, drug delivery, and metabolic research, where the controlled release of butyric acid, a biologically active short-chain fatty acid, is often desired.

Introduction to Acetyl Butyrate Hydrolysis

This compound, a mixed anhydride (B1165640) of acetic acid and butyric acid, undergoes hydrolysis to yield its constituent carboxylic acids. This process, represented by the chemical equation below, can be influenced by several factors, including pH, temperature, and the presence of catalysts. Understanding the kinetics and mechanism of this reaction is crucial for applications requiring the precise control of butyric acid release.

Chemical Reaction:

CH₃CO-O-CO(CH₂)₂CH₃ + H₂O → CH₃COOH + CH₃(CH₂)₂COOH (this compound + Water → Acetic Acid + Butyric Acid)

The hydrolysis of this compound, like other carboxylic anhydrides, is sensitive to aqueous conditions and will regenerate the parent carboxylic acids.[1]

Reaction Mechanisms and Kinetics

The hydrolysis of carboxylic anhydrides can proceed through different mechanisms, primarily categorized as neutral, acid-catalyzed, and base-catalyzed hydrolysis.

Neutral Hydrolysis

Under neutral conditions, a water molecule acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This is generally a slower process compared to catalyzed hydrolysis. Studies on similar small anhydrides like propionic and butyric anhydride suggest a two-step mechanism for simple hydrolysis at temperatures below room temperature.[2][3]

Acid-Catalyzed Hydrolysis

In the presence of a strong acid, the reaction rate is significantly increased. The mechanism of acid-catalyzed hydrolysis of benzoic anhydrides has been found to proceed predominantly by an A-1 mechanism in water.[4] The rate of hydrolysis is dependent on the acid concentration.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is typically the fastest method for anhydride cleavage. The hydroxide (B78521) ion is a potent nucleophile that readily attacks the carbonyl carbon.

Table 1: Summary of Factors Influencing this compound Hydrolysis

| Factor | Effect on Hydrolysis Rate | Mechanistic Considerations |

| pH | Increases significantly at both low (acidic) and high (basic) pH. | Governs the dominant catalytic pathway (acid- vs. base-catalyzed). |

| Temperature | Increases with temperature, following the Arrhenius equation. | Can influence the activation parameters (enthalpy and entropy) of the reaction.[2][3] |

| Catalysts | Strong acids and bases are effective catalysts. | The nature of the catalyst determines the specific reaction mechanism (e.g., A-1 vs. A-2).[4] |

| Solvent | The presence of water is essential. The use of co-solvents can affect reaction rates. | Solvent polarity and nucleophilicity can influence the stability of intermediates. |

Experimental Protocols

This section outlines detailed methodologies for conducting and monitoring the hydrolysis of this compound.

General Experimental Setup for Kinetic Studies

A typical setup for studying the kinetics of this compound hydrolysis involves a temperature-controlled reaction vessel equipped with a pH electrode and a means for continuous stirring.

Materials:

-

This compound

-

Deionized Water

-

Buffer solutions (for pH-controlled experiments)

-

Standard acid (e.g., HCl) and base (e.g., NaOH) solutions

-

Temperature-controlled water bath or reaction block

-

pH meter with electrode

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

Monitoring Hydrolysis by pH-Stat Titration

This method is highly suitable for tracking the progress of the hydrolysis reaction by monitoring the production of carboxylic acids.[5]

Protocol:

-

Calibrate the pH meter with standard buffer solutions.

-

Place a known volume of deionized water or a suitable buffer into the reaction vessel and bring it to the desired temperature.

-

Set the pH-stat to the desired pH value.

-

Initiate the reaction by adding a known amount of this compound to the vessel.

-

As the hydrolysis proceeds, acetic acid and butyric acid are formed, causing a decrease in pH.

-

The pH-stat will automatically add a standard solution of a strong base (e.g., 0.1 M NaOH) to maintain the set pH.

-

Record the volume of titrant added as a function of time. The rate of titrant addition is directly proportional to the rate of the hydrolysis reaction.

Monitoring Hydrolysis by Chromatography

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the direct quantification of the reactants and products.

3.3.1. HPLC Method for Butyric Acid Quantification

A reversed-phase HPLC method can be employed for the determination of butyric acid.[6]

-

Column: C18 column[6]

-

Mobile Phase: A mixture of acetonitrile (B52724) and a dilute acid solution (e.g., 0.1% phosphoric acid) in a specific ratio (e.g., 20:80 v/v).[6]

-

Flow Rate: Typically 1.0 mL/min.[6]

-

Detector: UV detector at a wavelength of 206 nm.[6]

-

Column Temperature: 30 °C[6]

-

Sample Preparation: Aliquots of the reaction mixture are taken at various time points, the reaction is quenched (e.g., by rapid cooling or addition of a suitable solvent), and the sample is filtered before injection.

3.3.2. GC-FID/MS Method for Butyric Acid Quantification

Gas chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a highly sensitive method for analyzing volatile fatty acids like butyric acid.[7][8]

-

Derivatization: To improve volatility and chromatographic performance, butyric acid can be derivatized, for example, to its methyl ester or with reagents like pentafluorobenzyl bromide (PFBBr).[9]

-

Column: A suitable capillary column, such as a DB-225ms or a tandem column configuration (e.g., DB-225ms hyphenated with a DB-5ms), can be used for optimal separation.[9]

-

Carrier Gas: Helium or hydrogen.

-

Injector and Detector Temperatures: Optimized based on the specific instrument and method.

-

Temperature Program: A programmed temperature ramp is used to separate the components of the mixture.

-

Quantification: Can be performed using an internal standard method for high accuracy. Isotopically labeled standards like d4-butyric acid are ideal.[7]

Data Presentation and Analysis

All quantitative data should be summarized in clearly structured tables to facilitate comparison and interpretation.

Table 2: Example of Kinetic Data Presentation (pH-Stat Titration)

| Time (s) | Volume of NaOH added (mL) | Moles of Acid Produced | Concentration of this compound (M) |

| 0 | 0.00 | 0.00 | [Initial Concentration] |

| 60 | ... | ... | ... |

| 120 | ... | ... | ... |

| ... | ... | ... | ... |

Table 3: Example of Chromatographic Data Presentation (HPLC/GC)

| Time (min) | Peak Area (Butyric Acid) | Concentration (Butyric Acid) (mM) | Peak Area (this compound) | Concentration (this compound) (mM) |

| 0 | 0 | 0 | [Initial Peak Area] | [Initial Concentration] |

| 5 | ... | ... | ... | ... |

| 10 | ... | ... | ... | ... |

| ... | ... | ... | ... | ... |

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.

Caption: General mechanism of this compound hydrolysis.

Caption: Experimental workflow for kinetic analysis.

Conclusion

The hydrolysis of this compound is a fundamental reaction with important implications for the controlled delivery of butyric acid. By carefully selecting and controlling the reaction conditions, particularly pH and temperature, the rate of hydrolysis can be precisely managed. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers and scientists to investigate and utilize this reaction in their respective fields. Further research to determine the specific rate constants and activation parameters for the hydrolysis of this compound under various conditions would be a valuable contribution to the field.

References

- 1. Cas 7165-13-1,acetic butyric anhydride | lookchem [lookchem.com]

- 2. arcjournals.org [arcjournals.org]

- 3. arcjournals.org [arcjournals.org]

- 4. The kinetics and mechanism of the mineral acid-catalysed hydrolysis of carboxylic acid anhydrides in water and in dioxane–water mixtures. Application of the excess acidity function to these systems - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. CN103728389A - Method for determining butyric acid and sodium butyrate by HPLC (High Performance Liquid Chromatography) - Google Patents [patents.google.com]

- 7. Butyric Acid Analysis Service - Creative Proteomics [creative-proteomics.com]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermogravimetric Analysis of Cellulose Acetate Butyrate Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of thermogravimetric analysis (TGA) to evaluate the thermal stability of cellulose (B213188) acetate (B1210297) butyrate (B1204436) (CAB). CAB is a versatile cellulose ester used in a wide range of applications, including pharmaceutical formulations and medical devices, where its thermal stability is a critical parameter. This document outlines the principles of TGA, detailed experimental protocols, and an analysis of the thermal decomposition of CAB.

Principles of Thermogravimetric Analysis

Thermogravimetric analysis is a technique in which the mass of a substance is monitored as a function of temperature or time while the sample is subjected to a controlled temperature program in a controlled atmosphere. The resulting data is typically plotted as mass or mass percentage on the y-axis against temperature or time on the x-axis. The first derivative of this curve, known as the derivative thermogravimetric (DTG) curve, shows the rate of mass loss and helps to identify the temperatures at which the most significant thermal events occur.

Experimental Protocol for TGA of Cellulose Acetate Butyrate

The following is a generalized experimental protocol for the thermogravimetric analysis of cellulose acetate butyrate, based on common practices and standards such as ISO 11358.

2.1. Instrumentation and Calibration A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a programmable furnace is required. The instrument should be calibrated for temperature and mass according to the manufacturer's specifications, often using standard reference materials.

2.2. Sample Preparation

-

Sample Form: Samples can be in the form of powder, films, or fibers. For powders, it is recommended to use a consistent particle size to ensure uniform heat transfer.

-

Sample Mass: A small sample mass, typically between 5 and 10 mg, is recommended to minimize thermal gradients within the sample.

-

Crucible: The sample is placed in an inert crucible, commonly made of alumina (B75360) or platinum. The crucible should be cleaned and tared before adding the sample.

2.3. Experimental Parameters

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Initial Temperature: Start at a temperature below the expected onset of decomposition, for example, 30 °C.

-

Heating Rate: A constant heating rate of 10 °C/min is commonly used.

-

Final Temperature: Heat the sample to a temperature at which all volatile components have been removed and the polymer has completely decomposed, typically up to 600 °C or higher.

-

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

Data Presentation: Thermal Decomposition of Cellulose Acetate Butyrate

The thermal stability of cellulose acetate butyrate is influenced by its chemical composition, particularly the ratio of acetyl to butyryl groups. The following table summarizes TGA data for different grades of CAB, highlighting the key thermal events.

| CAB Grade (Butyryl Content) | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Mass Loss (%) | Atmosphere | Heating Rate (°C/min) |

| CAB-17 (17 wt%) | ~320[1] | ~360-370[1] | Not specified | Nitrogen[1] | 10[1] |

| CAB-35 (35 wt%) | ~340[1] | ~360-370[1] | Not specified | Nitrogen[1] | 10[1] |

| CAB-52 (52 wt%) | ~340[1] | ~360-370[1] | Not specified | Nitrogen[1] | 10[1] |

| Carboxymethyl CAB (24.04% butyrate) | Stage 1: ~31-62 Stage 2: ~278 Stage 3: ~357 | Stage 1: 46.2 Stage 2: Not specified Stage 3: Not specified | Stage 1: 2.76 Stage 2: 33 Stage 3: 59.4 | Nitrogen[2] | 10[2] |

Note: The data presented is compiled from different sources and experimental conditions may vary.

Visualizations: Experimental Workflow and Degradation Pathway

The following diagrams illustrate the experimental workflow for TGA and the thermal degradation pathway of cellulose acetate butyrate.

Thermal Degradation Mechanism

The thermal degradation of cellulose acetate butyrate is a multi-step process that can be generally categorized as follows:

-

Initial Dehydration: A small initial weight loss, typically occurring below 100°C, is attributed to the evaporation of adsorbed moisture.[1]

-

De-esterification: As the temperature increases, the ester groups (acetyl and butyryl) begin to cleave. This process of deacetylation and debutyrylation results in the release of acetic acid and butyric acid.

-

Pyrolysis of the Cellulose Backbone: The main decomposition stage involves the cleavage of the glycosyl units of the cellulose backbone.[1] This occurs at higher temperatures, generally between 360-370°C, and results in the formation of various volatile products and a char residue. This step is characterized by the most significant mass loss. The decomposition of the cellulose chain is believed to occur via a free-radical mechanism.[1]

The thermal stability of CAB is influenced by the degree of substitution of the butyryl groups. Generally, a lower butyryl content is associated with higher thermal stability.[1]

Conclusion

Thermogravimetric analysis is an essential technique for characterizing the thermal stability of cellulose acetate butyrate. The decomposition of CAB is a multi-stage process that is dependent on its chemical structure, particularly the butyryl content. The data and protocols presented in this guide provide a valuable resource for researchers, scientists, and drug development professionals working with this versatile polymer, enabling a better understanding of its thermal properties and limitations in various applications.

References

Discovery and Initial Characterization of Acetyl Butyrate: A Technical Guide

Introduction

Acetyl butyrate (B1204436) (acetyl butanoate) is a mixed anhydride (B1165640), a class of organic compounds characterized by two acyl groups bonded to the same oxygen atom. While the specific historical moment of its first synthesis is not prominently documented, its discovery can be understood within the broader context of the development of organic synthesis and the study of carboxylic acid derivatives in the 19th and early 20th centuries. The synthesis of mixed anhydrides dates back to the mid-19th century, with early examples being prepared for use in peptide synthesis. Acetyl butyrate, being a relatively simple mixed anhydride, was likely first synthesized through the reaction of a butyrate salt with acetyl chloride or via the reaction of butyric acid with acetic anhydride. This guide provides a detailed overview of the plausible initial synthesis, purification, and structural elucidation of this compound, based on established chemical principles and historical methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | Estimated to be between that of acetic anhydride (139.8 °C) and butyric anhydride (198 °C) |

| Density | Estimated to be ~1.0 g/mL |

| Solubility | Soluble in organic solvents (e.g., ether, chloroform, dichloromethane). Reacts with water and alcohols. |

Experimental Protocols

Initial Synthesis of this compound via Acylation of Sodium Butyrate

This protocol describes a plausible method for the initial laboratory synthesis of this compound, based on the well-established reaction of a carboxylate salt with an acyl chloride.

Objective: To synthesize this compound from sodium butyrate and acetyl chloride.

Materials:

-

Sodium butyrate (anhydrous)

-

Acetyl chloride (distilled)

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate

-

Distillation apparatus

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a drying tube is charged with anhydrous sodium butyrate.

-

Anhydrous diethyl ether is added to the flask to create a slurry.

-

The flask is cooled in an ice bath with continuous stirring.

-

A solution of acetyl chloride in anhydrous diethyl ether is added dropwise from the dropping funnel to the cooled slurry over a period of 30 minutes.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2 hours.

-

The reaction mixture is filtered to remove the precipitated sodium chloride.

-

The filtrate is transferred to a separatory funnel and washed carefully with ice-cold saturated sodium bicarbonate solution to remove any unreacted acetyl chloride and acetic acid, followed by a wash with ice-cold brine. Caution: This step should be performed carefully due to potential gas evolution.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude this compound is purified by fractional distillation under reduced pressure to yield the pure product.

Caption: Workflow for the synthesis and purification of this compound.

Characterization of this compound by Spectroscopic Methods

The structural elucidation of this compound would have initially relied on classical chemical tests and later, more definitively, on spectroscopic methods. The following protocols describe the standard procedures for obtaining and interpreting modern spectroscopic data for this compound.

Objective: To characterize the structure of synthesized this compound using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the purified liquid in about 0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a clean 5 mm NMR tube.

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For

Acetyl Butyrate as a Potential Acylating Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl butyrate (B1204436), a mixed anhydride (B1165640) of acetic acid and butyric acid, presents itself as a versatile yet nuanced acylating agent in organic synthesis. This technical guide delves into the core principles of its reactivity, potential synthetic applications, and the mechanistic pathways it undergoes. While specific literature on acetyl butyrate is sparse, this document extrapolates from the well-established chemistry of mixed anhydrides and symmetrical anhydrides like acetic anhydride and butyric anhydride to provide a comprehensive overview for its use in research and development, particularly in the context of drug discovery where fine-tuning of molecular properties through acylation is paramount.

Introduction to this compound as an Acylating Agent

This compound, systematically known as acetic butanoic anhydride, is a mixed carboxylic anhydride. Its structure incorporates both an acetyl and a butyryl group linked by an anhydride oxygen. This dual functionality is the source of its potential as a differential acylating agent, capable of transferring either an acetyl or a butyryl group to a nucleophile.

The reactivity of this compound is governed by the principles of nucleophilic acyl substitution. The two carbonyl carbons are electrophilic and susceptible to attack by nucleophiles such as alcohols, amines, and thiols. The key consideration in the use of a mixed anhydride like this compound is the regioselectivity of the reaction: which acyl group is preferentially transferred? Generally, the less sterically hindered carbonyl group is more susceptible to nucleophilic attack. In the case of this compound, the acetyl group, being smaller than the butyryl group, is expected to be the more reactive site for many nucleophiles. However, reaction conditions and the nature of the nucleophile can influence this selectivity.

Synthesis of this compound

The synthesis of mixed anhydrides such as this compound can be challenging due to the potential for disproportionation to the corresponding symmetrical anhydrides (acetic anhydride and butyric anhydride). A common method for preparing mixed anhydrides involves the reaction of a carboxylate salt with an acyl chloride. For the synthesis of this compound, this would involve the reaction of sodium butyrate with acetyl chloride, or sodium acetate (B1210297) with butyryl chloride.

A generalized protocol is described below:

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Sodium butyrate

-

Acetyl chloride

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Standard laboratory glassware for anhydrous reactions

-

Magnetic stirrer

-

-

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend sodium butyrate (1.0 equivalent) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the precipitated sodium chloride is removed by filtration under an inert atmosphere.

-

The filtrate, containing the this compound, can be carefully concentrated under reduced pressure. Further purification may be achieved by vacuum distillation, though care must be taken to avoid high temperatures which can promote disproportionation.

-

This compound in Acylation Reactions

This compound can be employed for the acylation of a variety of nucleophiles, including alcohols (to form esters) and amines (to form amides). The general reaction mechanism is a nucleophilic acyl substitution.

Mechanism of Acylation

The acylation reaction proceeds via a nucleophilic addition-elimination mechanism. The nucleophile attacks one of the carbonyl carbons of the this compound, forming a tetrahedral intermediate. This intermediate then collapses, expelling a carboxylate as the leaving group and forming the acylated product.

Caption: Generalized mechanism of nucleophilic acyl substitution using this compound.

Acylation of Alcohols (Esterification)

This compound can be used to esterify primary, secondary, and to a lesser extent, tertiary alcohols. The reaction is typically catalyzed by a mild base, such as pyridine (B92270) or triethylamine, or a Lewis acid.

Experimental Protocol: General Esterification using this compound

-

Materials:

-

Alcohol

-

This compound

-

Pyridine or triethylamine

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Standard laboratory glassware

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve the alcohol (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Add pyridine (1.1 equivalents).

-

Cool the solution to 0 °C.

-

Slowly add this compound (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography or distillation.

-

Acylation of Amines (Amidation)

The reaction of this compound with primary and secondary amines yields amides. The reaction is generally faster than with alcohols and often does not require a catalyst, as the amine itself is basic.

Experimental Protocol: General Amidation using this compound

-

Materials:

-

Amine

-

This compound

-

Anhydrous DCM or other suitable aprotic solvent

-

Standard laboratory glassware

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve the amine (1.0 equivalent) in anhydrous DCM in a round-bottom flask with a magnetic stir bar.

-

Cool the solution to 0 °C.

-

Slowly add a solution of this compound (1.05 equivalents) in DCM dropwise.

-

Stir the reaction at room temperature for 1-6 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water, dilute HCl (if the amine is not acid-sensitive), and saturated NaHCO₃.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude amide by recrystallization or column chromatography.

-

Quantitative Data and Selectivity

Table 1: Representative Yields for Acetylation of Alcohols with Acetic Anhydride

| Alcohol | Product | Catalyst | Solvent | Time (h) | Yield (%) |

| Benzyl alcohol | Benzyl acetate | Pyridine | DCM | 2 | >95 |

| 1-Octanol | 1-Octyl acetate | DMAP | DCM | 1 | >98 |

| Cyclohexanol | Cyclohexyl acetate | Pyridine | None | 4 | 90 |

| tert-Butanol | tert-Butyl acetate | Sc(OTf)₃ | None | 24 | 75 |

Table 2: Representative Yields for Acetylation of Amines with Acetic Anhydride

| Amine | Product | Solvent | Time (h) | Yield (%) |